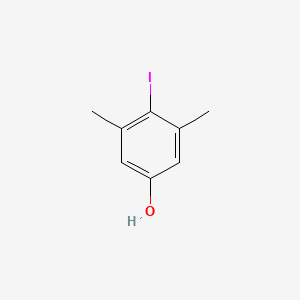

3,5-Dimethyl-4-iodophenol

Beschreibung

Significance and Context within Phenolic Chemistry

Phenols, characterized by a hydroxyl group attached to an aromatic ring, are a cornerstone of organic chemistry, with applications ranging from industrial synthesis to pharmaceuticals. wikipedia.orglookchem.com 3,5-Dimethyl-4-iodophenol, a member of this class, possesses a unique substitution pattern that influences its reactivity and potential uses. The presence of two methyl groups and an iodine atom on the phenol (B47542) ring alters its electronic and steric properties compared to simpler phenols. ontosight.ai The hydroxyl group is a strongly activating, ortho-para directing group in electrophilic aromatic substitution, while the iodine atom can be readily displaced or participate in various coupling reactions, making it a versatile intermediate. wikipedia.org

Historical Perspective of Halogenated Phenols in Chemical Synthesis

Halogenated phenols have long been pivotal in chemical synthesis. acs.org Their journey began with their extraction from coal tar and has evolved to large-scale production from petroleum-derived feedstocks. wikipedia.org Historically, the introduction of halogens onto a phenol ring was a key strategy to modulate the compound's reactivity and to serve as a handle for further functionalization. acs.org This is particularly true for iodo-phenols, where the carbon-iodine bond is relatively weak, facilitating a range of transformations such as cross-coupling reactions. The development of efficient and selective methods for the preparation of iodophenols has been an area of continuous research, with various methods being developed over the years. acs.orggoogle.comresearchgate.net

Current Research Landscape of this compound

Current research on this compound and related halogenated phenols is vibrant and multifaceted. Scientists are exploring its use as a building block in the synthesis of more complex molecules with potential biological activity. For instance, it serves as a precursor in the creation of novel compounds for applications in materials science and medicinal chemistry. mdpi.comenergetic-materials.org.cn The unique arrangement of its functional groups allows for regioselective reactions, a crucial aspect of modern synthetic chemistry. researchgate.net Furthermore, the study of its properties contributes to a deeper understanding of reaction mechanisms and the influence of substituents on phenolic reactivity. rushim.ru

Interactive Data Tables

Below are interactive tables detailing some of the known properties and synthetic information for this compound.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C8H9IO | lookchem.com |

| Molecular Weight | 248.06 g/mol | lookchem.com |

| Melting Point | 129-130 °C | fishersci.com |

| Boiling Point | 293 °C at 760 mmHg | lookchem.com |

| Density | 1.74 g/cm³ | lookchem.com |

| Appearance | Light yellow crystalline solid | chemical-suppliers.eu |

| CAS Number | 80826-86-4 | lookchem.com |

Table 2: Key Research Findings and Applications

| Research Area | Finding/Application | Reference |

| Synthetic Intermediate | Used in the preparation of 3,5-dimethyl-4-hydroxybenzaldehyde. | lookchem.com |

| Chemical Synthesis | A method for its preparation involves the reaction of 3,5-dimethylphenol (B42653) with iodine in the presence of an oxidizing agent. | prepchem.com |

| Catalysis | Related iodophenols have been used to catalyze cyclotrimerization of alkynes. | acs.org |

| Medicinal Chemistry | Halogenated phenols are precursors to compounds with antibacterial properties. | rsc.org |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-iodo-3,5-dimethylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9IO/c1-5-3-7(10)4-6(2)8(5)9/h3-4,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMJZLNUEDDXELD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1I)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40371241 | |

| Record name | 3,5-Dimethyl-4-iodophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40371241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80826-86-4 | |

| Record name | 3,5-Dimethyl-4-iodophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40371241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Iodo-3,5-dimethyl-phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3,5 Dimethyl 4 Iodophenol

Direct and Indirect Iodination Strategies

The introduction of an iodine atom onto the 3,5-dimethylphenol (B42653) scaffold is a primary strategy for the synthesis of 3,5-dimethyl-4-iodophenol. This is achieved through electrophilic aromatic substitution, where the electron-rich nature of the phenolic ring, activated by the hydroxyl and methyl groups, facilitates the reaction.

Electrophilic Aromatic Iodination Approaches

Electrophilic aromatic iodination is a fundamental method for forming aryl-iodine bonds. For highly activated aromatic compounds like phenols, direct reaction with molecular iodine can be challenging and may lead to oxidative side reactions. manac-inc.co.jp Therefore, iodination often requires the conversion of elemental iodine into a more reactive electrophilic species or the use of alternative iodine sources. manac-inc.co.jp

The mechanism for the iodination of phenols can vary. In some cases, hypoiodous acid (HOI) is generated in situ from elemental iodine under basic conditions. manac-inc.co.jp Alternatively, iodine is often treated with an oxidizing agent to generate a more potent electrophilic iodine species, such as I+. wikipedia.org A variety of reagents have been developed for this purpose, including N-Iodosuccinimide (NIS), which often requires an acid catalyst like trifluoroacetic acid for efficient reaction with aromatic substrates. organic-chemistry.org

A specific and high-yield method for the synthesis of this compound starts from 2,6-dimethylphenol (B121312) (3,5-dimethylphenol). The reaction proceeds by dissolving the phenol (B47542) in methanol (B129727), followed by the addition of potassium iodide and sodium hydroxide. Subsequently, a methanol solution of trichloroisocyanuric acid is added dropwise at 0 °C. This process results in the formation of this compound with a reported yield of 90%. google.com

Table 1: Synthesis of this compound via Electrophilic Iodination Click on the headers to sort the table.

| Starting Material | Reagents | Solvent | Temperature | Yield |

|---|

Green Chemistry Protocols for Iodination of Aromatic Phenols

In recent years, significant effort has been directed towards developing more environmentally friendly protocols for the iodination of phenols. These "green" methods aim to reduce the use of hazardous organic solvents, costly or toxic reagents, and the generation of waste. tandfonline.com

Several green approaches utilize water as the reaction solvent and employ safer reagents. One such method reports the successful iodination of various phenols in water using potassium iodide (KI) as the iodine source and potassium ferrate (K₂FeO₄) as the oxidizing agent. tandfonline.com This system operates under mild, non-toxic conditions and produces good to excellent yields. tandfonline.com Phenols with electron-donating groups, such as alkyl substituents, tend to undergo iodination more readily and in shorter reaction times. tandfonline.com

Another green catalytic method involves the aerobic oxyiodination of phenols using molecular iodine (I₂) as the iodinating reagent and molecular oxygen as the ultimate oxidant. researchgate.net This reaction is catalyzed by copper(II) nitrate (B79036) in water under mild conditions, demonstrating high activity and remarkable selectivity for para-iodination. researchgate.net Other protocols include the use of iodine and iodic acid (HIO₃) in polyethylene (B3416737) glycol (PEG-400), which serves as a green reaction medium. benthamdirect.com A different approach uses a combination of molecular iodine and sodium nitrite (B80452) (NaNO₂) for regioselective iodination at room temperature. thieme-connect.com

Table 2: Examples of Green Iodination Protocols for Phenols This table presents general green methods applicable to aromatic phenols.

| Iodine Source | Oxidizing Agent / Catalyst | Solvent | Key Features |

|---|---|---|---|

| Potassium Iodide (KI) | Potassium Ferrate (K₂FeO₄) | Water | Mild, non-toxic conditions. tandfonline.com |

| Iodine (I₂) | Copper(II) Nitrate / O₂ | Water | Catalytic, uses air as oxidant, high para-selectivity. researchgate.net |

| Iodine (I₂) | Iodic Acid (HIO₃) | PEG-400 | Eco-friendly solvent, simple procedure. benthamdirect.com |

Precursor-Based Synthesis Pathways

An alternative to direct iodination involves using a pre-functionalized molecule as a starting material. These pathways leverage the existing iodine atom and modify other parts of the molecule to arrive at the final product.

Synthesis via 4-Iodophenol (B32979) as a Starting Material

4-Iodophenol is a readily available aromatic compound that can serve as a precursor in multi-step syntheses. wikipedia.org It can be prepared from 4-aminophenol (B1666318) through a diazonium salt intermediate. wikipedia.orgorgsyn.org While direct methylation of 4-iodophenol at the 3 and 5 positions to yield this compound is not a standard transformation, the reactivity of 4-iodophenol's functional groups can be exploited in various organic reactions.

The Williamson ether synthesis is a classic and widely used method for preparing both symmetrical and asymmetrical ethers. wikipedia.orgtaylorandfrancis.com The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. wikipedia.orgjk-sci.com In this process, an alcohol is first deprotonated by a base to form a nucleophilic alkoxide ion. This alkoxide then attacks an alkyl halide (or another substrate with a good leaving group), displacing the halide and forming a new carbon-oxygen bond to create the ether. wikipedia.orgmasterorganicchemistry.com

When applied to 4-iodophenol, the Williamson ether synthesis would involve the deprotonation of the phenolic hydroxyl group to form a 4-iodophenoxide ion. This ion could then react with an alkyl halide, such as methyl iodide, to form 4-iodoanisole. It is important to note that this reaction modifies the hydroxyl group and does not alter the aromatic ring by adding methyl groups. Therefore, it is a method for synthesizing derivatives of 4-iodophenol, rather than this compound itself. wikipedia.orgjk-sci.com

The carbon-iodine bond in 4-iodophenol is a versatile functional group for forming new carbon-carbon bonds through palladium-catalyzed cross-coupling reactions. sigmaaldrich.com Iodoarenes are highly reactive substrates in these transformations. libretexts.org Reactions such as the Suzuki-Miyaura, Heck, and Stille couplings are powerful tools in modern organic synthesis. nobelprize.org

Suzuki-Miyaura Coupling: This reaction couples an organohalide with an organoboron compound (like a boronic acid) in the presence of a palladium catalyst and a base. libretexts.orgnobelprize.org 4-Iodophenol can react with various aryl or vinyl boronic acids to produce hydroxybiaryls or hydroxylated stilbenes, respectively. sigmaaldrich.com

Heck Reaction: The Heck reaction forms a substituted alkene by reacting an unsaturated compound (an alkene) with an aryl or vinyl halide under palladium catalysis. libretexts.org 4-Iodophenol can be coupled with acrylates, for example, to yield aryl-substituted olefins. sigmaaldrich.com

These reactions demonstrate the utility of 4-iodophenol as a building block, where the iodine atom serves as a handle for introducing a wide range of substituents via C-C bond formation, although not for the specific synthesis of this compound. sigmaaldrich.comnobelprize.org

Ullmann Coupling Reactions Utilizing 4-Iodophenol

The Ullmann reaction, first reported by Fritz Ullmann in 1901, is a copper-facilitated coupling of two aryl halides to form a biaryl compound. wikipedia.org This classic transformation, known as the Ullmann condensation, traditionally requires high temperatures and stoichiometric amounts of copper. wikipedia.orgorganic-chemistry.org Modern advancements have led to the development of "Ullmann-type" reactions, which are copper-catalyzed processes that form carbon-heteroatom bonds, such as in the synthesis of aryl ethers and aryl amines, under milder conditions. organic-chemistry.orgrsc.org

These reactions are highly relevant for substrates like 4-iodophenol. wikipedia.org In an Ullmann-type reaction, the phenolic proton of 4-iodophenol can be deprotonated, and the resulting phenoxide can act as a nucleophile. Alternatively, the carbon-iodine bond of 4-iodophenol can participate in coupling with other nucleophiles. wikipedia.org

The generally accepted mechanism for the classic Ullmann biaryl coupling involves the formation of an organocopper intermediate. wikipedia.org For Ullmann-type reactions, a catalytic cycle is proposed which may involve the copper catalyst undergoing oxidation from Cu(I) to Cu(III). organic-chemistry.orgresearchgate.net The reaction pathway begins with the oxidative addition of an aryl halide to a Cu(I) species, followed by reaction with a nucleophile and subsequent reductive elimination to yield the final product and regenerate the Cu(I) catalyst. researchgate.net The choice of ligands, such as 1,10-phenanthroline, can significantly improve reaction efficiency and substrate scope. nih.govorganic-chemistry.org

Methylation Strategies for Substituted Phenols

The synthesis of this compound inherently involves the presence of two methyl groups on the phenol ring. Methylation of phenols is a fundamental transformation that can occur at either the hydroxyl group (O-methylation) to form aryl methyl ethers (anisoles) or on the aromatic ring (C-methylation or nuclear methylation). researchgate.nettum.de

The reaction is typically bimolecular, involving a phenoxide ion and a methylating agent. surrey.ac.uk The reactivity is influenced by substituents on the phenol nucleus; electron-donating groups increase the reaction velocity, while electron-attracting groups decrease it. surrey.ac.uk

A common laboratory method for O-methylation involves reagents like dimethyl sulfate (B86663) in the presence of a base. surrey.ac.uk For C-methylation, specific catalysts and conditions are required to direct the substitution to the aromatic ring. Magnesium oxide (MgO) has been identified as a unique and effective catalyst for the selective ortho-methylation of phenols using methanol as the methylating agent, particularly at temperatures between 475°C and 600°C. tum.degoogle.com This process demonstrates high selectivity for the ortho positions with minimal formation of meta- or para-substituted products. google.com The reaction on MgO proceeds via the formation of a phenolate (B1203915) species on the catalyst surface. tum.de

Derivatization from Related Halogenated Phenols (e.g., 2,5-Dimethyl-4-iodophenol)

In synthetic chemistry, derivatization refers to the transformation of one compound into a related one. The synthesis of a specific polysubstituted phenol like this compound often begins with a less complex, commercially available precursor. The most direct precursor for this compound would be 3,5-dimethylphenol (3,5-xylenol), which would then undergo selective iodination at the C4 position.

The synthesis of isomeric compounds, such as 2,6-dimethyl-4-iodophenol, provides a clear example of this derivatization strategy. This compound is prepared by the direct iodination of 2,6-dimethylphenol (2,6-xylenol). google.com A common method involves dissolving the starting phenol in methanol, followed by the addition of potassium iodide and a base like sodium hydroxide. An iodinating agent, such as trichloroisocyanuric acid, is then added under controlled temperature conditions (e.g., 0°C) to install the iodine atom onto the aromatic ring, yielding the desired iodinated phenol. google.com This general approach of starting with a substituted phenol and introducing a halogen atom is a cornerstone of synthesizing more complex halogenated phenols.

Novel Synthetic Approaches and Catalyst Systems

Modern organic synthesis increasingly focuses on developing novel methods that offer greater efficiency, selectivity, and sustainability. These approaches often involve new catalyst systems and energy sources to drive reactions.

Microwave-Assisted Synthesis for Related Compounds

Microwave-assisted organic synthesis (MAOS) has emerged as a significant tool in green chemistry, offering a powerful alternative to conventional heating methods. ajrconline.orgijnrd.org This technique utilizes microwave irradiation to heat reaction mixtures. The process, known as dielectric heating, involves the direct interaction of microwaves with polar molecules or ions in the reaction, causing rapid and uniform heating throughout the material. ajrconline.orgnih.gov

The primary advantages of MAOS include dramatically reduced reaction times, often from hours to minutes, increased product yields, and enhanced product purity. ijnrd.orgnih.gov This rapid heating avoids the limitations of conventional methods, which rely on slower thermal conduction through the walls of the reaction vessel. ijnrd.org Microwave-assisted methods have been successfully applied to a wide range of organic transformations, including decarboxylative iodination and the synthesis of various heterocyclic compounds, demonstrating its broad applicability. researchgate.netmdpi.com

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Negishi Coupling)

Palladium-catalyzed cross-coupling reactions represent one of the most powerful and versatile classes of reactions for forming carbon-carbon bonds, a discovery recognized with the 2010 Nobel Prize in Chemistry. libretexts.orgnobelprize.org This family of reactions includes the Suzuki, Heck, Stille, Hiyama, and Negishi couplings, each utilizing a different organometallic nucleophile. libretexts.org These methods are valued for their broad functional group tolerance and generally mild reaction conditions. nobelprize.org

The Negishi coupling specifically involves the reaction of an organozinc compound with an organic halide (such as an iodophenol) in the presence of a palladium(0) catalyst. nobelprize.org The catalytic cycle is common to most cross-coupling reactions and proceeds through three key steps: libretexts.org

Oxidative Addition: The organic halide (Ar-I) reacts with the Pd(0) complex, inserting the palladium into the carbon-halogen bond to form a Pd(II) intermediate.

Transmetalation: The organozinc reagent (R-ZnX) exchanges its organic group with the halide on the palladium complex.

Reductive Elimination: The two organic groups on the palladium complex couple, forming a new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.

This methodology allows for the precise construction of complex molecular architectures from readily available starting materials like iodophenols. nih.gov

Copper-Catalyzed Coupling Reactions

While palladium has dominated the field of cross-coupling, copper-catalyzed reactions have seen a modern resurgence, building upon the foundation of the classic Ullmann reaction. wikipedia.orgacs.org Modern copper-based catalyst systems are significantly more versatile and efficient, often operating under much milder conditions than their historical counterparts. acs.orgacs.org

These reactions are widely used to form carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds. organic-chemistry.orgacs.orgacs.org Unlike many palladium-catalyzed reactions, the mechanism for copper catalysis is still debated but is thought to involve a Cu(I)/Cu(III) redox cycle, particularly in the presence of specific ligands. researchgate.net The general steps are analogous to other cross-coupling cycles, involving oxidative addition of the aryl halide to the copper catalyst, reaction with a nucleophile, and reductive elimination. researchgate.net

The success of modern copper-catalyzed couplings is highly dependent on the choice of the ligand, base, and solvent, which are often crucial for achieving high yields and reaction rates. acs.org These methods provide a cost-effective and powerful alternative to palladium for many synthetic transformations involving aryl iodides.

Table of Compounds

Transition Metal-Free Synthetic Routes

The synthesis of this compound can be approached through electrophilic aromatic substitution, a fundamental reaction in organic chemistry. While numerous methods exist for the iodination of phenols, transition metal-free routes are of significant interest due to their potential for reduced cost, lower toxicity, and simplified purification procedures. These methods typically involve the use of an iodine source in combination with an oxidizing agent or an activating reagent to generate a more electrophilic iodine species.

One notable approach for the iodination of substituted phenols that avoids transition metals utilizes molecular iodine in the presence of an activating system. For instance, the iodination of 3,5-dimethylphenol has been reported to yield 2,4,6-triiodo-3,5-dimethylphenol using a metal-free reagent, bis-(2,4,6-trimethylpyridine)iodo(I) hexafluorophosphate. mdpi.com This reagent effectively generates a highly electrophilic iodine species, leading to exhaustive iodination of the activated aromatic ring.

Achieving selective mono-iodination at the 4-position of 3,5-dimethylphenol presents a regiochemical challenge. The hydroxyl group is a strongly activating and ortho, para-directing group, while the two methyl groups also activate the ring and direct to their ortho and para positions. The cumulative effect of these substituents directs iodination to the 2, 4, and 6 positions. To favor the formation of this compound, careful control of reaction conditions is paramount. This can include the choice of iodinating agent, solvent, reaction temperature, and stoichiometry.

A general transition metal-free strategy for the iodination of phenols involves the in-situ generation of an electrophilic iodine species from molecular iodine (I₂) or an iodide salt. manac-inc.co.jp Common oxidizing agents for this purpose include hydrogen peroxide, which is considered an environmentally benign oxidant. researchgate.net The reaction mechanism is believed to proceed via the formation of a more potent electrophile, such as the iodonium (B1229267) ion (I⁺) or hypoiodous acid (HOI), which then attacks the electron-rich aromatic ring. manac-inc.co.jp

The table below summarizes key aspects of transition metal-free iodination of phenolic compounds, which can be adapted for the synthesis of this compound.

| Iodinating System | Oxidizing/Activating Agent | Proposed Electrophile | Key Considerations for Selectivity |

| I₂ | Hydrogen Peroxide | HOI / I⁺ | Stoichiometry of reagents, reaction time, and temperature to minimize over-iodination. researchgate.net |

| KI / I₂ | Aqueous Ammonia | HOI | pH control is crucial; reaction proceeds under mild basic conditions. olemiss.edu |

| I₂ | Bis-(2,4,6-trimethylpyridine)iodo(I) hexafluorophosphate | Activated I⁺ complex | Highly reactive system, may lead to polyiodination if not carefully controlled. mdpi.com |

To synthesize this compound specifically, a researcher would likely start with 3,5-dimethylphenol and employ a mild iodinating agent with precise stoichiometric control to favor mono-substitution at the sterically accessible and electronically favored 4-position.

Purification and Isolation Techniques for Synthetic Products

Following the synthesis of this compound, a mixture containing the desired product, unreacted starting materials, and potentially di- and tri-iodinated byproducts is typically obtained. Therefore, effective purification and isolation are critical steps to obtain the compound in high purity. A combination of techniques is often employed, leveraging the physicochemical properties of the target molecule.

A common initial work-up procedure for the iodination of phenols involves quenching the reaction to remove any unreacted iodine. orgsyn.org This is often achieved by the addition of a reducing agent, such as a sodium thiosulfate (B1220275) solution, until the characteristic color of iodine disappears. orgsyn.org Subsequently, an extraction is performed to separate the organic products from the aqueous phase. The choice of extraction solvent is crucial and is typically a water-immiscible organic solvent in which the product has good solubility, such as diethyl ether or dichloromethane. The organic extracts are then combined, washed with brine to remove residual water, and dried over an anhydrous salt like magnesium sulfate or sodium sulfate.

After the initial work-up, the crude product is often subjected to one or more chromatographic or crystallization techniques for further purification.

Recrystallization is a widely used and effective method for purifying solid organic compounds. mt.com The principle of recrystallization relies on the differential solubility of the desired compound and its impurities in a suitable solvent at different temperatures. mt.com An ideal recrystallization solvent will dissolve the crude product sparingly at room temperature but completely at its boiling point. rochester.edu Upon slow cooling, the solubility of the desired compound decreases, leading to the formation of pure crystals, while the impurities remain dissolved in the mother liquor. rochester.edu The selection of an appropriate solvent or solvent system is critical for successful recrystallization.

Commonly used solvents and solvent systems for the recrystallization of phenolic and iodinated aromatic compounds are listed in the table below.

| Solvent/Solvent System | Rationale for Use |

| Ethanol/Water | Ethanol is a good solvent for many organic compounds, and the addition of water as an anti-solvent can induce crystallization. mnstate.edu |

| Hexane (B92381)/Ethyl Acetate | A non-polar/polar solvent mixture that can be fine-tuned to achieve the desired solubility profile. reddit.com |

| Toluene | A non-polar aromatic solvent that can be effective for crystallizing other aromatic compounds. rochester.edu |

| Ligroin | A non-polar solvent used for the recrystallization of p-iodophenol. orgsyn.org |

Column Chromatography is another powerful technique for the separation and purification of organic compounds from a mixture. This method utilizes a stationary phase, typically silica (B1680970) gel, packed into a column, and a mobile phase (eluent) that flows through it. mdpi.com The separation is based on the differential adsorption of the components of the mixture onto the stationary phase. Compounds with a higher affinity for the stationary phase will move down the column more slowly than those with a lower affinity. For the purification of this compound, a solvent system of varying polarity, such as a mixture of hexane and ethyl acetate, would likely be employed as the eluent to separate the mono-iodinated product from the non-polar starting material and the more polar di- and tri-iodinated byproducts.

Thin-Layer Chromatography (TLC) is an analytical technique used to monitor the progress of a reaction and to determine the appropriate solvent system for column chromatography. mdpi.com A small amount of the reaction mixture is spotted onto a plate coated with a thin layer of adsorbent (e.g., silica gel), which is then developed in a chamber containing a shallow pool of a solvent system. The separation is visualized, often under UV light, and the retention factors (Rf values) of the different components are calculated.

The final, purified this compound is typically a solid, and its purity can be assessed by techniques such as melting point determination and spectroscopic analysis (e.g., NMR, IR).

Chemical Reactivity and Transformation of 3,5 Dimethyl 4 Iodophenol

Substitution Reactions

Substitution reactions are fundamental to the chemical transformation of 3,5-dimethyl-4-iodophenol, occurring at both the phenolic oxygen and on the aromatic ring itself. These reactions can be broadly categorized into nucleophilic and electrophilic substitutions.

Nucleophilic Aromatic Substitution on the Iodinated Position

However, the phenolic hydroxyl group can be deprotonated to form a phenoxide ion, which can then undergo nucleophilic substitution reactions. Research has demonstrated the alkylation of 4-iodo-3,5-dimethylphenol with various halogenated compounds. For instance, its reaction with chloroacetic acid, chloroacetonitrile, and ethyl chloroacetate leads to the formation of the corresponding phenoxy-substituted acetic acid derivatives. Similarly, reaction with (±)-2-bromopropionic acid yields the racemic 2-(4-iodo-3,5-xylenoxy)propionic acid. These reactions exemplify the nucleophilic character of the phenoxide oxygen, which displaces the halide from the alkylating agent.

Interactive Data Table: Alkylation Reactions of 4-Iodo-3,5-dimethylphenol

| Alkylating Agent | Product |

| Chloroacetic acid | (4-Iodo-3,5-dimethylphenoxy)acetic acid |

| Chloroacetonitrile | 2-(4-Iodo-3,5-dimethylphenoxy)acetonitrile |

| Ethyl chloroacetate | Ethyl (4-iodo-3,5-dimethylphenoxy)acetate |

| (±)-2-Bromopropionic acid | (±)-2-(4-Iodo-3,5-xylenoxy)propionic acid |

Electrophilic Aromatic Substitution on the Phenolic Ring

Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene and its derivatives, driven by the attack of an electrophile on the electron-rich aromatic ring. The hydroxyl and methyl groups of this compound are activating, ortho- and para-directing groups, while the iodine atom is a deactivating but also ortho- and para-directing group. The combined effect of these substituents dictates the regioselectivity of electrophilic attack.

Given the substitution pattern of this compound, the positions ortho to the powerful activating hydroxyl group (positions 2 and 6) are the most likely sites for electrophilic attack. The para position is already occupied by the iodine atom.

Common electrophilic aromatic substitution reactions include:

Halogenation: Introduction of a halogen (Cl, Br) atom onto the aromatic ring, typically using a Lewis acid catalyst. For this compound, this would likely result in substitution at the 2- or 6-position.

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid. The nitronium ion (NO₂⁺) would be directed to the ortho positions.

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid. This reaction is reversible and would also favor the ortho positions.

Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group, respectively, using an alkyl or acyl halide and a Lewis acid catalyst. These reactions are also directed to the activated ortho positions. However, Friedel-Crafts reactions can be sensitive to the presence of a hydroxyl group, which can coordinate with the Lewis acid catalyst.

Oxidation Reactions

The phenolic group in this compound makes the molecule susceptible to oxidation. Oxidation can proceed through various pathways, leading to a range of products.

Phenolic Oxidation Pathways

The oxidation of phenols can lead to the formation of quinones or other oxidized species. The specific outcome depends on the oxidant used and the reaction conditions. For this compound, oxidation could potentially lead to the formation of a corresponding p-benzoquinone derivative, although this would require the displacement of the iodine atom. The presence of the methyl groups may also influence the stability and reactivity of any intermediate radical species.

Oxidative Coupling Reactions

Phenols can undergo oxidative coupling reactions to form dimers or polymers. This process typically involves the generation of a phenoxy radical intermediate, which can then couple with another radical or a neutral phenol (B47542) molecule. For this compound, the steric hindrance from the two methyl groups ortho to the hydroxyl group would likely influence the regioselectivity of the coupling. Oxidative coupling of the structurally similar 2,6-dimethylphenol (B121312) is known to produce poly(2,6-dimethyl-1,4-phenylene oxide), a high-performance thermoplastic. A similar C-O coupling pathway could be envisioned for this compound, potentially leading to polymeric structures. C-C coupling to form biphenyl (B1667301) derivatives is also a possibility, though likely sterically hindered.

Reduction Reactions

The primary sites for reduction in this compound are the carbon-iodine bond and the aromatic ring.

The carbon-iodine bond can be cleaved through various reductive methods. Catalytic hydrogenation is a common method for the reduction of aryl halides. Using a catalyst such as palladium on carbon (Pd/C) and a hydrogen source, the iodo group can be replaced by a hydrogen atom, a process known as hydrodeiodination, to yield 3,5-dimethylphenol (B42653). Other reducing agents like sodium borohydride (B1222165) (NaBH₄) in the presence of a catalyst can also effect this transformation.

The aromatic ring of phenols can be reduced to a cyclohexanol derivative under more forcing catalytic hydrogenation conditions, typically requiring high pressures of hydrogen and a rhodium or ruthenium catalyst. This reaction would convert this compound to 4-iodo-3,5-dimethylcyclohexanol, assuming the iodo group remains intact under these conditions. The relative ease of reduction of the C-I bond versus the aromatic ring would depend on the specific catalyst and reaction conditions employed.

Deiodination Processes

Deiodination, the removal of the iodine atom from the aromatic ring, is a significant transformation of this compound. This process can be achieved through reductive dehalogenation. While specific studies on this compound are not extensively detailed in the provided search results, the reactivity can be inferred from related iodinated phenolic compounds, such as iodotyrosine. The deiodination of such compounds is often facilitated by reducing agents or catalytic processes. For instance, flavoprotein-dependent enzymes like iodotyrosine deiodinase catalyze reductive dehalogenation, where the rate of the reaction is influenced by the electronic nature of substituents on the aromatic ring. Electron-donating groups, such as the methyl groups in this compound, are known to stimulate catalysis in analogous systems. nih.gov

In a laboratory setting, reductive deiodination can be accomplished using various reagents, including catalytic hydrogenation with a palladium catalyst and a hydrogen source, or by using reducing agents like tin or zinc in the presence of an acid. The general mechanism involves the cleavage of the carbon-iodine bond and its replacement with a carbon-hydrogen bond, yielding 3,5-dimethylphenol.

Hydrogenation of Aromatic Ring Systems

The aromatic ring of this compound can undergo hydrogenation to form the corresponding cyclohexanol derivative. This transformation typically requires a catalyst and a source of hydrogen. The hydrogenation of phenols and their derivatives is a well-established industrial process for the synthesis of cyclohexanones and cyclohexanols. nih.gov

Catalysts for this reaction often include transition metals such as palladium, rhodium, or nickel. For instance, palladium on alumina (Pd/Al2O3) has been shown to be effective for the trans-selective hydrogenation of phenol derivatives. nih.gov The reaction is typically carried out under a hydrogen atmosphere at elevated temperature and pressure. The choice of catalyst and reaction conditions can influence the stereoselectivity of the hydrogenation, leading to different diastereomers of the resulting substituted cyclohexanol. In some cases, rhodium-based catalysts have been employed to achieve different diastereoselectivities. nih.gov The hydrogenation of phenol derivatives in an aqueous phase over a Raney Ni catalyst has also been reported as an efficient method. rsc.org

Coupling Reactions

The presence of the iodine atom makes this compound an excellent substrate for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for the formation of new carbon-carbon bonds.

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Suzuki Reaction: The Suzuki-Miyaura coupling is a versatile method for forming biaryl compounds by reacting an aryl halide with an organoboron species, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. researchgate.net As an aryl iodide, this compound is a highly reactive substrate for this reaction. The general reactivity order for aryl halides in Suzuki coupling is I > Br > Cl > F.

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product |

| This compound | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | 4-Aryl-3,5-dimethylphenol |

| This compound | Vinylboronic acid | Pd(dppf)Cl₂ | Na₂CO₃ | Dioxane | 4-Vinyl-3,5-dimethylphenol |

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene, catalyzed by a palladium complex in the presence of a base. organic-chemistry.orgmdpi.com Aryl iodides are particularly effective substrates for the Heck reaction. mdpi.com A derivative, 4-iodo-3,5-dimethylphenyl acetate, has been noted as a substrate for the Heck reaction, highlighting the applicability of this reaction to the 3,5-dimethyl-4-iodophenyl scaffold.

| Reactant 1 | Reactant 2 (Alkene) | Catalyst | Base | Solvent | Product |

| This compound | Methyl acrylate | Pd(OAc)₂ | Et₃N | DMF | Methyl (E)-3-(4-hydroxy-2,6-dimethylphenyl)acrylate |

| This compound | Styrene | Pd(PPh₃)₄ | K₂CO₃ | Acetonitrile | (E)-4-(2-phenylvinyl)-3,5-dimethylphenol |

Sonogashira Reaction: The Sonogashira coupling is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst in the presence of a base. wikipedia.orgorganic-chemistry.org This reaction is highly efficient for aryl iodides like this compound, allowing for the synthesis of arylalkynes. wikipedia.org The reaction can often be carried out under mild conditions. wikipedia.org

| Reactant 1 | Reactant 2 (Alkyne) | Catalyst | Co-catalyst | Base | Solvent | Product |

| This compound | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 4-(Phenylethynyl)-3,5-dimethylphenol |

| This compound | Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | Piperidine | Toluene | 4-((Trimethylsilyl)ethynyl)-3,5-dimethylphenol |

Mechanistic Studies of Palladium-Catalyzed Coupling

The mechanisms of palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, share a common catalytic cycle involving three main steps: oxidative addition, transmetalation (for Suzuki and Sonogashira) or migratory insertion (for Heck), and reductive elimination. csbsju.edulibretexts.org

Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl iodide, this compound, to a palladium(0) complex. This is often the rate-determining step. uvic.ca The C-I bond is cleaved, and the palladium inserts itself, forming a square planar palladium(II) intermediate. The reactivity of aryl halides in this step follows the order I > Br > Cl. uvic.ca The mechanism of oxidative addition can be complex, with possibilities including a concerted three-centered transition state or a nucleophilic displacement pathway. acs.org

Transmetalation (Suzuki and Sonogashira): In the Suzuki reaction, the next step is transmetalation, where the organic group from the organoboron compound is transferred to the palladium(II) center, displacing the halide. nih.govresearchgate.net This step is typically facilitated by a base. In the Sonogashira reaction, a similar transmetalation occurs with a copper acetylide intermediate.

Migratory Insertion (Heck): In the Heck reaction, the alkene coordinates to the palladium(II) complex, followed by a syn-migratory insertion of the alkene into the palladium-carbon bond.

Reductive Elimination: The final step in the Suzuki and Sonogashira reactions is reductive elimination, where the two organic groups on the palladium(II) center are coupled, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle. libretexts.orgjove.com In the Heck reaction, a β-hydride elimination follows the migratory insertion to form the substituted alkene and a palladium-hydride species, which then undergoes reductive elimination to regenerate the palladium(0) catalyst.

Derivatization and Functionalization

The hydroxyl group of this compound provides a site for further derivatization, most notably through etherification.

Etherification of the Hydroxyl Group

The phenolic hydroxyl group can be converted into an ether through various methods, with the Williamson ether synthesis and the Mitsunobu reaction being common approaches.

Williamson Ether Synthesis: This classic method involves the deprotonation of the phenol with a base to form a phenoxide, which then acts as a nucleophile and displaces a halide from an alkyl halide in an SN2 reaction to form the ether. byjus.comwikipedia.orgmasterorganicchemistry.com

| Reactant 1 | Reactant 2 | Base | Solvent | Product |

| This compound | Methyl iodide | K₂CO₃ | Acetone | 1-Iodo-4-methoxy-2,6-dimethylbenzene |

| This compound | Benzyl (B1604629) bromide | NaH | DMF | 1-(Benzyloxy)-4-iodo-2,6-dimethylbenzene |

Mitsunobu Reaction: The Mitsunobu reaction allows for the conversion of an alcohol to an ether using triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.orgorganic-chemistry.org This reaction proceeds with inversion of stereochemistry at the alcohol carbon, although this is not relevant for a phenol. The reaction is advantageous for its mild conditions. researchgate.net

| Reactant 1 | Reactant 2 (Alcohol) | Reagents | Solvent | Product |

| This compound | Ethanol | PPh₃, DEAD | THF | 1-Ethoxy-4-iodo-2,6-dimethylbenzene |

| This compound | Isopropanol | PPh₃, DIAD | Dichloromethane | 1-Iodo-4-isopropoxy-2,6-dimethylbenzene |

Esterification of the Hydroxyl Group

The phenolic hydroxyl group of this compound can be readily converted into an ester through various esterification methods. This transformation is significant as it modifies the polarity and chemical properties of the parent molecule, and the resulting ester can serve as a key intermediate in further synthetic pathways. The reaction typically involves acylating the hydroxyl group with a carboxylic acid or its more reactive derivatives, such as acid chlorides or anhydrides.

Common methods for the esterification of phenols like this compound include:

Reaction with Acid Chlorides: In the presence of a base like pyridine or triethylamine, this compound can react with an acid chloride (R-COCl). The base neutralizes the HCl byproduct and facilitates the reaction.

Reaction with Acid Anhydrides: Acylation can also be achieved using an acid anhydride ((RCO)₂O), often with a catalyst such as 4-dimethylaminopyridine (DMAP) or a strong acid.

Direct Esterification with Carboxylic Acids: While less common for phenols due to their lower nucleophilicity compared to aliphatic alcohols, direct esterification with a carboxylic acid (R-COOH) can be accomplished using dehydrating agents or specialized catalysts that facilitate the removal of water.

The choice of method and reagents depends on the desired ester, the scale of the reaction, and the presence of other functional groups.

Table 1: Selected Methods for Phenolic Esterification

| Acylating Agent | Typical Reagents/Catalysts | General Reaction |

|---|---|---|

| Acid Chloride (R-COCl) | Pyridine, Triethylamine (Et₃N) | Ar-OH + R-COCl → Ar-O-COR + HCl |

| Acid Anhydride ((RCO)₂O) | 4-DMAP, H₂SO₄ | Ar-OH + (RCO)₂O → Ar-O-COR + R-COOH |

| Carboxylic Acid (R-COOH) | DCC, DMTMM, H⁺ (strong acid) | Ar-OH + R-COOH ⇌ Ar-O-COR + H₂O |

Ar-OH represents this compound

Introduction of Other Functional Groups

Beyond esterification, the structure of this compound allows for the introduction of various other functional groups, primarily by targeting the hydroxyl group, the carbon-iodine bond, or the aromatic ring.

Etherification of the Hydroxyl Group: The phenolic proton can be removed by a base to form a phenoxide ion, which is a potent nucleophile. This phenoxide can then react with an alkyl halide in a classic Sₙ2 reaction known as the Williamson Ether Synthesis to form an ether. byjus.comwikipedia.org This is a widely used and versatile method for preparing both symmetrical and asymmetrical ethers. masterorganicchemistry.comlumenlearning.com The reaction proceeds via a backside attack by the phenoxide on the alkyl halide, displacing the halide and forming a new carbon-oxygen bond. wikipedia.orgmasterorganicchemistry.com For this reaction to be efficient, primary alkyl halides are preferred to minimize competing elimination reactions. masterorganicchemistry.com

Substitution of the Iodine Atom: The carbon-iodine bond is a key site for introducing new carbon-based functional groups through metal-catalyzed cross-coupling reactions. wikipedia.orgnih.gov Aryl iodides are particularly reactive substrates for these transformations. The Suzuki-Miyaura coupling is a prominent example, where an organoboron compound (like a boronic acid or ester) is coupled with the aryl iodide in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org This reaction is a powerful tool for forming new carbon-carbon bonds, for instance, to create biaryl structures. wikipedia.org The general mechanism involves the oxidative addition of the aryl iodide to the palladium(0) catalyst, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the final product and regenerate the catalyst. nih.govlibretexts.org Numerous other cross-coupling reactions, such as the Heck, Sonogashira, and Stille couplings, can also utilize aryl iodides to introduce alkenyl, alkynyl, and organotin groups, respectively.

Table 2: Key Reactions for Introducing New Functional Groups

| Reaction Type | Target Site | Reagents | Resulting Functional Group |

|---|---|---|---|

| Williamson Ether Synthesis | Hydroxyl (-OH) | 1. Base (e.g., NaH, K₂CO₃) 2. Alkyl Halide (R-X) | Ether (-OR) |

| Suzuki-Miyaura Coupling | Iodine (-I) | R-B(OH)₂, Pd Catalyst, Base | Aryl, Alkenyl, etc. (-R) |

| Heck Coupling | Iodine (-I) | Alkene, Pd Catalyst, Base | Alkenyl |

Mechanistic Investigations of Reaction Pathways

Mechanistic studies provide fundamental insights into how chemical transformations occur, detailing the sequence of bond-breaking and bond-forming events. While specific mechanistic investigations focusing solely on the reactions of this compound are not extensively documented in readily available literature, valuable insights can be drawn from studies on closely related compounds.

A notable example is the investigation into the thermal decomposition of 3,5-dimethyl-4-hydroxyphenylpentazole (DHPP). This molecule contains the same 3,5-dimethyl-4-hydroxyphenyl core structure. Research combining experimental techniques like single-crystal X-ray diffraction with theoretical studies using Density Functional Theory (DFT) has elucidated a multi-step decomposition pathway.

The proposed mechanism begins with the cleavage of a nitrogen-nitrogen bond in the pentazole ring, releasing molecular nitrogen (N₂) and forming a 3,5-dimethyl-4-hydroxyphenylazide (DHPA) intermediate. This azide can then transform via a nitrene intermediate into a quinone imine, which subsequently hydrolyzes to the final stable product, 2,6-dimethylbenzoquinone (DBQ). The structures of several key intermediates and products in this pathway, including DHPA and DBQ, have been determined and characterized, providing strong evidence for the proposed mechanism. This research highlights the inherent reactivity of the 3,5-dimethyl-4-hydroxyphenyl moiety and demonstrates how a combination of experimental and computational chemistry can be used to map complex reaction pathways.

Table 3: Intermediates and Products in the Investigated Decomposition of a DHPP

| Compound Name | Role in Pathway | Method of Identification/Characterization |

|---|---|---|

| 3,5-Dimethyl-4-hydroxyphenylpentazole (DHPP) | Starting Material | Synthesis and Isolation |

| 3,5-Dimethyl-4-hydroxyphenylazide (DHPA) | Key Intermediate | Single-Crystal X-ray Diffraction |

| 2,6-Dimethylbenzoquinone (DBQ) | Final Product | Single-Crystal X-ray Diffraction |

Biological Activities and Mechanistic Studies of 3,5 Dimethyl 4 Iodophenol and Its Derivatives

Antimicrobial Properties

The antimicrobial effects of phenolic compounds are well-established, and structural modifications, including halogenation, can enhance their potency. Iodinated phenols, in particular, have been a subject of interest for their potential as antimicrobial agents.

The antibacterial action of phenolic compounds is often attributed to their ability to disrupt bacterial cell membranes, denature proteins, and inhibit essential enzymes. The presence and position of substituents on the phenol (B47542) ring play a crucial role in determining the efficacy and spectrum of this activity.

While specific studies focusing exclusively on 3,5-Dimethyl-4-iodophenol are limited, the broader class of phenolic compounds demonstrates significant activity against Gram-positive bacteria. nih.gov For instance, naturally occurring phenols are known to inhibit a wide range of bacteria. nih.gov The antibacterial mechanism often involves the disruption of the cytoplasmic membrane's integrity, leading to the leakage of intracellular components and inhibition of ATP synthesis. nih.govnih.gov Iodinated compounds have also shown potent bactericidal effects. For example, titanium surfaces loaded with iodine demonstrated a reduction rate of over 99% against methicillin-resistant Staphylococcus aureus (MRSA) and S. epidermidis. researchgate.net Similarly, the iodoindole derivative, 5-iodoindole, has been shown to rapidly kill Staphylococcus aureus. researchgate.net

Table 1: Antibacterial Activity of Selected Iodinated Compounds against Gram-Positive Bacteria

| Compound/Material | Bacterial Strain | Observed Effect | Citation |

|---|---|---|---|

| Iodine-loaded Titanium | Staphylococcus aureus (MRSA) | >99% reduction rate | researchgate.net |

| Iodine-loaded Titanium | Staphylococcus epidermidis | >99% reduction rate | researchgate.net |

Acinetobacter baumannii is a challenging Gram-negative pathogen known for its multidrug resistance. nih.govfrontiersin.org Research into novel antimicrobial agents has explored various compounds, including iodinated molecules. One notable example is 5-iodoindole, a halogenated indole, which has been found to swiftly inhibit the growth of multidrug-resistant A. baumannii, constrain biofilm formation, and effectively kill the bacterium. researchgate.netnih.gov The mechanism of 5-iodoindole involves the induction of reactive oxygen species, leading to a loss of plasma membrane integrity. researchgate.netnih.gov Antiseptics containing povidone-iodine have also demonstrated effective bactericidal activity against clinical strains of A. baumannii. nih.gov While these findings are for related iodinated structures, they suggest the potential antibacterial role of the iodine substituent against this problematic pathogen.

Table 2: Antibacterial Activity of Selected Iodinated Compounds against Acinetobacter baumannii

| Compound/Antiseptic | Strain | Activity | Citation |

|---|---|---|---|

| 5-Iodoindole | Multidrug-resistant strains | Inhibition of growth, biofilm formation, and motility | researchgate.netnih.gov |

The biological activity of phenolic compounds is highly dependent on their chemical structure. nih.govdtic.mil Structure-activity relationship (SAR) studies help in understanding how different functional groups and their positions on the phenol ring influence antibacterial efficacy. For phenolic compounds in general, factors such as lipophilicity, which governs the molecule's ability to penetrate the bacterial cell membrane, and the acidity of the hydroxyl group are critical. dtic.mil

Phenolic compounds are also recognized for their antifungal properties. mdpi.comnih.gov Their mechanism of action against fungi often involves the disruption of the cell wall and membrane, leading to altered permeability and fluidity. nih.gov For instance, extracts rich in phenolic compounds have demonstrated significant inhibition of mycelial growth in various fungi. mdpi.com

Although direct studies on the antifungal activity of this compound are scarce, related iodinated compounds have shown promise. The derivative 5-iodoindole was found to rapidly kill the fungus Candida albicans. researchgate.net This suggests that the incorporation of iodine into organic scaffolds can be a viable strategy for developing agents with antifungal properties. The lipophilicity and electronic effects conferred by the dimethyl and iodo substituents on the phenol ring could potentially contribute to antifungal efficacy, but specific experimental data is required for confirmation.

Antibacterial Activity

Antioxidant Activity

Phenolic compounds are renowned for their antioxidant properties, which are primarily due to their ability to scavenge free radicals. nih.govresearchgate.net This activity is largely attributed to the phenolic hydroxyl group, which can donate a hydrogen atom to neutralize a free radical, in turn forming a stable phenoxyl radical. nih.gov

Free Radical Scavenging Mechanisms

The free radical scavenging mechanism of phenolic compounds, such as this compound, is primarily attributed to their ability to donate a hydrogen atom from the hydroxyl (-OH) group to a free radical, thereby neutralizing it. This process is often referred to as hydrogen atom transfer (HAT). The resulting phenoxyl radical is stabilized by the resonance delocalization of the unpaired electron over the aromatic ring. The presence of electron-donating groups, like the methyl groups at positions 3 and 5, can further enhance this stability and, consequently, the antioxidant activity.

Another potential mechanism is single-electron transfer followed by proton transfer (SET-PT), where the phenol first donates an electron to the radical, forming a radical cation, which then deprotonates to yield the phenoxyl radical. The dominant mechanism depends on factors like the structure of the phenolic compound, the nature of the free radical, and the solvent system used.

Comparative Studies with Commercial Antioxidants

Specific comparative studies on the antioxidant activity of this compound against commercial antioxidants were not found in the available literature. Generally, the antioxidant potential of a novel compound is evaluated against well-known antioxidants like Butylated Hydroxytoluene (BHT), Butylated Hydroxyanisole (BHA), Trolox (a water-soluble vitamin E analog), and Ascorbic Acid (Vitamin C). These comparisons are typically conducted using standardized in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. researchgate.net The results are often expressed as IC50 values (the concentration required to scavenge 50% of the radicals), with lower values indicating higher antioxidant activity.

Anti-inflammatory Properties

Inhibition of Lipoxygenase Enzymes (e.g., 5-LOX, LOX-5, LOX-15)

Lipoxygenases (LOX) are key enzymes in the biosynthesis of leukotrienes, which are inflammatory mediators. nih.gov Inhibition of these enzymes is a target for anti-inflammatory therapies. While phenolic compounds are known to be a class of LOX inhibitors, specific data on the inhibitory activity of this compound against 5-LOX, or other lipoxygenases, including IC50 values, are not available in the reviewed literature. Research on other novel compounds has shown that they can exhibit potent inhibition of 5-LOX, sometimes with greater efficacy than standard drugs like Zileuton. mdpi.com

Molecular Docking Studies and Protein-Ligand Interactions in Anti-inflammatory Activity

Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to the active site of a target protein, such as 5-lipoxygenase. pensoft.net This method helps to understand the potential inhibitory mechanism at a molecular level. Key interactions often involve hydrogen bonds and hydrophobic interactions with amino acid residues in the enzyme's active site. For 5-LOX, crucial interactions often occur with residues surrounding the non-heme iron atom in the catalytic domain. pensoft.net A molecular docking study specifically for this compound with lipoxygenase enzymes has not been reported in the available literature. Such a study would be necessary to elucidate its specific binding mode and protein-ligand interactions.

Potential Applications in Pharmaceutical Research

Intermediate in Drug Synthesis

Iodinated phenols are valuable intermediates in organic synthesis, primarily due to the reactivity of the carbon-iodine bond, which allows for the introduction of various functional groups through cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira reactions). While there is no specific evidence found of this compound being a direct intermediate in the synthesis of currently marketed drugs, its structural motif could be relevant in the synthesis of novel bioactive molecules. Halogenated phenols are common precursors in the synthesis of a wide range of pharmaceutical compounds. custchemvip.com

Precursor for Bioactive Heterocyclic Compounds (e.g., Isoxazoles, Oxadiazoles, Coumarins, Indoles)

This compound serves as a valuable chemical intermediate in the synthesis of more complex molecules, including a variety of bioactive heterocyclic compounds. africanjournalofbiomedicalresearch.comtaylorfrancis.com The presence of the iodine atom on the phenol ring is of significant synthetic utility. The carbon-iodine bond is a key functional group for forming new carbon-carbon and carbon-heteroatom bonds through various metal-catalyzed cross-coupling reactions. This reactivity allows for the construction of diverse heterocyclic scaffolds, which are core structures in many pharmaceutically active agents. africanjournalofbiomedicalresearch.comijnrd.org

Methodologies such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig couplings are frequently employed to functionalize aryl halides like this compound. These reactions enable the introduction of different substituents and the building of complex ring systems. For example, the synthesis of indole derivatives can be achieved through palladium-catalyzed coupling reactions, forming a core structure present in numerous anticancer agents. nih.gov Similarly, the synthesis of coumarins, known for a wide range of biological activities including cholinesterase inhibition, can be approached using precursors derived from functionalized phenols. nih.govresearchgate.netnih.gov The synthesis of oxadiazole rings, which are present in compounds with anti-inflammatory properties, can also utilize aryl iodide precursors. ijnrd.org The versatility of this compound as a building block makes it an important starting material for developing libraries of heterocyclic compounds for drug discovery and biological screening. semanticscholar.orgmdpi.com

Potential in Anti-Cancer Research

Derivatives synthesized from this compound and related phenolic structures have demonstrated significant potential in anti-cancer research. These compounds exhibit cytotoxic activity against a range of human cancer cell lines through various mechanisms of action. nih.govfrontiersin.org

One area of investigation involves indole derivatives, which are known to interfere with microtubule dynamics, a critical process for cell division. nih.gov For instance, certain indole-chalcone derivatives have shown sensitivity against triple-negative breast cancer cells (MDA-MB-231). nih.gov Another class of compounds, imamine-1,3,5-triazine derivatives, has been synthesized and evaluated for antiproliferative properties against breast cancer (MDA-MB-231), cervical cancer (HeLa), and kidney cancer (A498) cells. rsc.org Specific derivatives from this class showed potent activity, particularly against the triple-negative MDA-MB-231 breast cancer cells, with IC₅₀ values significantly lower than the parent compound, imatinib. rsc.org For example, compound 4f in one study demonstrated an IC₅₀ of 6.25 μM against MDA-MB-231 cells and was also found to inhibit tumor cell migration, invasion, and adhesion. rsc.org

Furthermore, studies on bromophenols, which are structurally similar to iodophenols, have shown anti-proliferative activity against various cancer cell lines, including HeLa, RKO, HCT116, and Bel7402, with some compounds exhibiting IC₅₀ values in the nanomolar range. nih.gov Platinum(II) complexes incorporating substituted phenanthroline ligands, which can be derived from phenolic precursors, have also shown high potency against triple-negative breast cancer and cisplatin-resistant colorectal cancer cell lines. mdpi.com

Table 1: Anti-Cancer Activity of Selected Derivatives

| Compound Class | Specific Derivative | Cancer Cell Line | IC₅₀ (μM) | Reference |

|---|---|---|---|---|

| Imamine-1,3,5-triazine | Compound 4f | MDA-MB-231 (Breast) | 6.25 | rsc.org |

| Imamine-1,3,5-triazine | Compound 4k | MDA-MB-231 (Breast) | 8.18 | rsc.org |

| Imamine-1,3,5-triazine | Imatinib (Control) | MDA-MB-231 (Breast) | 35.50 | rsc.org |

| Indole-Chalcone | Derivative 5a-e | MDA-MB-231 (Breast) | 13 - 19 | nih.gov |

| Bromophenol | BDDPM (14) | HeLa (Cervical) | 17.63 (µg/mL) | nih.gov |

| Bromophenol | BDDPM (14) | HCT116 (Colon) | 10.58 (µg/mL) | nih.gov |

Role as a Diagnostic Agent

The chemical structure of this compound suggests a potential application for its derivatives as diagnostic agents, particularly in the field of nuclear medicine. The presence of an iodine atom is significant because it can be replaced with a radioactive isotope of iodine, such as Iodine-123 (¹²³I), Iodine-124 (¹²⁴I), or Iodine-131 (¹³¹I).

Radiolabeled molecules are crucial for non-invasive imaging techniques like Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET). By incorporating a radioisotope, a derivative of this compound could be designed to bind to a specific biological target, such as a receptor or enzyme that is overexpressed in a disease state. The radiation emitted by the isotope would then allow for the visualization, characterization, and measurement of biological processes at the molecular level.

For example, if a derivative shows high affinity and selectivity for a target associated with a specific type of cancer or neurological disorder, its radiolabeled version could be used to image tumors or map receptor density in the brain. This approach provides valuable diagnostic information, aids in staging diseases, and can be used to monitor the response to therapy. While specific diagnostic agents derived from this compound are not extensively reported, its structure represents a viable scaffold for the development of novel radiopharmaceuticals.

Other Reported Biological Activities (e.g., Antiviral, Enzyme Inhibition)

Beyond their potential in anti-cancer research, derivatives of this compound and related compounds have been investigated for a variety of other biological activities, including antiviral effects and the inhibition of key enzymes implicated in disease.

Inhibition of Viral Replication (e.g., SARS Coronavirus, Influenza A, Poliovirus)

The search for novel antiviral agents has led to the investigation of various small molecules, including derivatives that can be synthesized from phenolic precursors.

SARS Coronavirus: Stilbene derivatives, which can be synthesized from precursors like 2-chloromethyl-3,5-dimethyl-4-methoxypyridine, have been evaluated for their antiviral potential against the Severe Acute Respiratory Syndrome (SARS) coronavirus. nih.gov In one study, specific synthetic stilbene derivatives were found to completely inhibit the cytopathic effects of the SARS virus in Vero E6 cell culture at concentrations of 0.5 mg/ml or lower, without significant cytotoxicity. nih.gov This highlights the potential of developing potent anti-SARS-CoV agents from this class of compounds.

Influenza A: The emergence of drug-resistant influenza strains necessitates the development of new antiviral drugs. nih.gov Novel secondary amine derivatives of oseltamivir, a widely used neuraminidase inhibitor, have been designed and synthesized. nih.govnih.gov These derivatives have shown significant inhibitory effects not only against seasonal Influenza A and B viruses but also against oseltamivir-resistant strains, with some compounds showing activity at nanomolar concentrations. nih.govresearchgate.net

Poliovirus: The replication of poliovirus has been shown to be inhibited by different classes of chemical compounds. For example, certain coumarin derivatives, such as 4,5',8-trimethylpsoralen, have been found to significantly inhibit poliovirus replication in HeLa cells when activated by long-wavelength ultraviolet light. nih.gov Other studies have identified that derivatives of methylthiopyrimidine can also inhibit the cytopathogenic effects of the virus. nih.gov

Cholinesterase Inhibition and Beta-Secretase Inhibition

Derivatives of phenolic compounds have been a major focus in the search for therapeutics for Alzheimer's disease (AD), primarily by targeting key enzymes in its pathology. nih.gov

Cholinesterase Inhibition: The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a primary strategy for treating the symptoms of AD. nih.gov Various derivatives have shown potent inhibitory activity against these enzymes. For example, a series of 3-(4-aminophenyl)-coumarin derivatives were synthesized and evaluated, with some compounds showing highly potent and selective inhibition of AChE and BuChE, with IC₅₀ values in the nanomolar range. nih.gov Specifically, compound 4m from this series was a highly effective AChE inhibitor (IC₅₀ = 0.091 µM), while compound 4k was a potent BuChE inhibitor (IC₅₀ = 0.559 µM). nih.gov Similarly, certain O-aromatic N,N-disubstituted carbamates have demonstrated moderate to weak inhibition of both cholinesterases. mdpi.com

Table 2: Cholinesterase Inhibition by Selected Derivatives

| Compound Class | Specific Derivative | Enzyme | IC₅₀ (μM) | Reference |

|---|---|---|---|---|

| 3-(4-aminophenyl)-coumarin | Compound 4m | AChE | 0.091 | nih.gov |

| 3-(4-aminophenyl)-coumarin | Compound 4k | BuChE | 0.559 | nih.gov |

| O-Aromatic Carbamate | O-{4-Chloro-2-[(4-chlorophenyl)carbamoyl]phenyl} dimethylcarbamothioate | AChE | 38.98 | mdpi.com |

| O-Aromatic Carbamate | 2-(phenylcarbamoyl)phenyl diphenylcarbamate | BuChE | 1.60 | mdpi.com |

| TADDOL | Compound 2b | AChE | 36.78 | nih.gov |

Beta-Secretase (BACE1) Inhibition: The enzyme beta-secretase (BACE1) is responsible for the initial cleavage of the amyloid precursor protein (APP), leading to the formation of amyloid-beta (Aβ) peptides that form plaques in the brains of AD patients. mdpi.com Therefore, inhibiting BACE1 is a promising disease-modifying strategy. nih.gov Sulfonamide chalcone derivatives have been identified as potent BACE1 inhibitors. Structure-activity relationship studies have shown that the potency of these inhibitors can be significantly enhanced by specific substitutions, with some derivatives achieving IC₅₀ values in the nanomolar range. mdpi.com For instance, the 3,4-dihydroxy substituted sulfonamide chalcone 5a was found to be a particularly potent inhibitor with an IC₅₀ of 0.21 μM. mdpi.com

Table 3: Beta-Secretase (BACE1) Inhibition by Sulfonamide Chalcone Derivatives

| Compound | Description | IC₅₀ (μM) | Reference |

|---|---|---|---|

| 5a | 3,4-dihydroxy B-ring | 0.21 | mdpi.com |

| 4a | 4-hydroxy B-ring | 1.44 | mdpi.com |

| 6 | 2,4-dihydroxy B-ring | 3.60 | mdpi.com |

| 7 | 2,5-dihydroxy B-ring | 16.87 | mdpi.com |

| 1 | Parent aminochalcone (4-hydroxy) | 48.2 | mdpi.com |

Theoretical and Computational Studies of Biological Mechanisms

Theoretical and computational studies play a crucial role in understanding the biological mechanisms of action of this compound derivatives and in guiding the synthesis of new, more potent compounds. Methods such as Density Functional Theory (DFT) and molecular docking are widely used.

DFT calculations are employed to investigate the mechanisms of chemical reactions used to synthesize these derivatives. For example, studies on the palladium-catalyzed ipso,meta-dimethylation of ortho-substituted iodoarenes have used DFT to elucidate the reaction pathways, including oxidative addition, C-H activation, and reductive elimination steps. rsc.org Such computational insights help in optimizing reaction conditions and predicting the outcomes of synthetic strategies.

Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule to the active site of a target protein. This method has been applied to understand how various derivatives exert their biological effects. For cholinesterase inhibitors, molecular docking studies have revealed how TADDOL and carbamate derivatives bind to the active site of AChE, identifying key interactions that are responsible for their inhibitory activity. mdpi.comnih.gov Similarly, docking studies have been used to model the interaction between BACE1 inhibitors and the enzyme's active site, providing a rationale for observed structure-activity relationships and guiding the design of new inhibitors with improved potency and selectivity. These computational approaches accelerate the drug discovery process by allowing for the virtual screening of large compound libraries and prioritizing the most promising candidates for synthesis and biological testing.

Density Functional Theory (DFT) in Related Pentazole Stability

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been particularly insightful in assessing the stability of high-energy compounds, such as pentazole derivatives.

The thermal decomposition of DHPP has been a subject of interest, with studies indicating an initial decomposition temperature of -14 °C. The decomposition process involves the cleavage of the N–N bond, leading to the formation of 3,5-dimethyl-4-hydroxyphenylazide and the release of nitrogen gas. This process can be monitored by observing the disappearance of the characteristic UV-visible absorption peak of the pentazole ring at 284 nm.

Table 1: Decomposition Data for 3,5-dimethyl-4-hydroxyphenylpentazole (DHPP)

| Parameter | Value |

| Initial Decomposition Temperature | -14 °C |

| Pentazole Ring UV-Vis Peak | 284 nm |

| Azide Decomposition Product UV-Vis Peak | 258 nm |

The insights gained from DFT studies on DHPP provide a theoretical framework for understanding the stability of related compounds, including this compound derivatives that might be synthesized for various biological evaluations.

Molecular Dynamics Simulations of Ligand-Receptor Interactions

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. This technique allows for the detailed investigation of the dynamic interactions between a ligand, such as a derivative of this compound, and its biological receptor.

The core principle of MD simulations is to solve Newton's equations of motion for a system of interacting particles, providing a trajectory of the system over time. This allows for the exploration of the conformational changes that occur upon ligand binding and the elucidation of the key intermolecular interactions that stabilize the ligand-receptor complex.

While specific MD simulation studies on this compound are not extensively documented in the public domain, the methodology is widely applied to understand the interactions of phenolic compounds with various biological targets. For instance, MD simulations have been employed to study the binding of phenolic compounds to enzymes and receptors implicated in a range of diseases. These simulations can reveal crucial details about hydrogen bonding, hydrophobic interactions, and electrostatic forces that govern the binding affinity and specificity of a ligand.

Such computational approaches are invaluable in the rational design of novel derivatives of this compound with enhanced biological activity. By simulating the interaction of virtual compounds with a target receptor, researchers can predict their binding modes and affinities, thereby prioritizing the synthesis of the most promising candidates.

Advanced Analytical Techniques in the Characterization of 3,5 Dimethyl 4 Iodophenol and Its Reaction Products

Chromatographic Methods

Chromatography is fundamental to the separation and quantification of 3,5-Dimethyl-4-iodophenol from complex mixtures. The choice between gas and liquid chromatography depends on the volatility and thermal stability of the analyte and its reaction products.

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. For phenolic compounds, which can be polar and less volatile, derivatization is often employed to enhance their chromatographic properties. nih.gov Silylation, for example, replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) group, resulting in a derivative that is more volatile, less polar, and more thermally stable. nih.gov

GC analysis of phenols and their halogenated derivatives is typically performed on capillary columns with non-polar or medium-polarity stationary phases, such as those based on polysiloxanes. chula.ac.th The separation is achieved based on the compounds' boiling points and their interactions with the stationary phase. When coupled with a mass spectrometer (GC-MS), this technique provides not only retention time data for quantification but also mass spectra for definitive identification of the separated components. nih.govthermofisher.com The electron ionization (EI) mass spectra of iodinated phenols provide distinct fragmentation patterns that aid in structural confirmation.

The analysis of a sample containing this compound would involve separation from other isomers or reaction byproducts, such as other iodinated or dimethylated phenols. The high resolving power of modern capillary GC columns is crucial for separating structurally similar compounds. chula.ac.thnih.gov

Table 1: Typical GC-MS Conditions for Analysis of Iodinated Phenols

| Parameter | Condition |

|---|---|

| GC System | Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or triple quadrupole) |

| Column | Fused silica (B1680970) capillary column, e.g., TG-5SilMS (5% phenyl polysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness thermofisher.com |

| Injector | Splitless mode, 250-275 °C thermofisher.comnih.gov |

| Carrier Gas | Helium, constant flow rate of 1.0-1.5 mL/min thermofisher.comnih.gov |